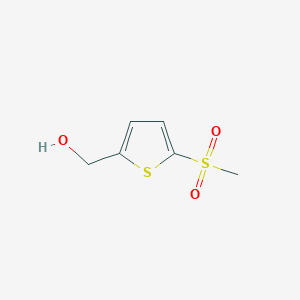
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a useful research compound. Its molecular formula is C21H17Cl2N3O2 and its molecular weight is 414.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
Diphenyl-based bis(2-iminoimidazolidines), including compounds structurally related to 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine, have been identified as promising antiprotozoal agents. A study highlighted the strategy of lowering the pKa of the basic 2-iminoimidazolidine groups through the introduction of chlorophenyl and other substituents to improve activity and selectivity against Trypanosoma brucei in vitro. These modifications resulted in compounds with submicromolar activities against both wild-type and resistant strains of T. b. brucei, with no cross-resistance observed with other trypanocides, indicating their potential as leads for further in vivo studies (Martínez et al., 2015).
Catalysis and Asymmetric Synthesis
Another area of application is in catalysis and asymmetric synthesis. The bis(imidazolidine)pyridine-NiCl2 complex, which may bear structural similarities to this compound, catalyzed the nitro-Mannich reaction of isatin-derived N-Boc ketimines. This process constructs a chiral quaternary aminocarbon center at the C3 position of oxindoles with high yields and enantiomeric excess, demonstrating the compound's role in facilitating complex chemical transformations (Arai et al., 2014).
Polymer Synthesis and Properties
Compounds structurally related to this compound have also been explored in polymer science. Novel poly(amide-ether)s bearing imidazole pendants were synthesized and studied for their physical and optical properties. These polymers exhibited good solubility, thermal stability, and interesting fluorescence emission, which could be useful for a variety of applications, including materials science and optoelectronics (Ghaemy et al., 2013).
Sensor Development
The mu-bis(tridentate) ligand based on an imidazolidine structure was utilized to develop iron(III)-selective sensors. This work underscores the potential of imidazolidine derivatives in creating sensitive and selective sensors for metal ions, which are crucial for environmental monitoring and industrial processes (Gupta et al., 2007).
Propiedades
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGAFYUUUMBXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
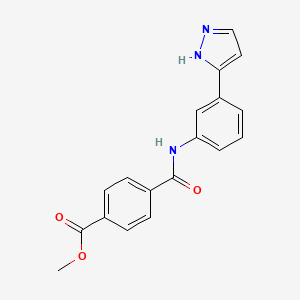
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)




![7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)
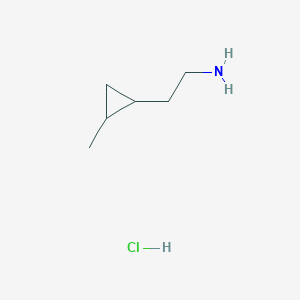
![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)
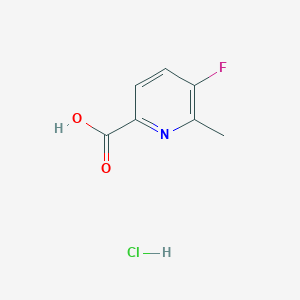
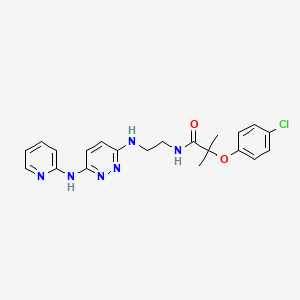
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)
